molecular formula C11H17ClN6O4 B562171 9-[[2-(alpha-L-Alanyloxy)ethoxy]methyl]guanine Hydrochloride CAS No. 84499-63-8

9-[[2-(alpha-L-Alanyloxy)ethoxy]methyl]guanine Hydrochloride

カタログ番号: B562171
CAS番号: 84499-63-8
分子量: 332.745
InChIキー: MVDGHNFMPOOXTM-RGMNGODLSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

9-[[2-(α-L-Alanyloxy)ethoxy]methyl]guanine Hydrochloride (CAS: 84499-63-8) is a guanine derivative and a prodrug designed to enhance the bioavailability of antiviral agents. Its molecular formula is C₁₁H₁₇ClN₆O₄, and it features an L-alanine ester linked via an ethoxy-methyl group to the guanine base . Structurally, this compound is analogous to valacyclovir (a prodrug of acyclovir) but substitutes L-valine with L-alanine in the ester moiety. This modification may influence pharmacokinetic properties such as absorption, enzymatic conversion rates, and tissue distribution .

特性

IUPAC Name

2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl (2S)-2-aminopropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N6O4.ClH/c1-6(12)10(19)21-3-2-20-5-17-4-14-7-8(17)15-11(13)16-9(7)18;/h4,6H,2-3,5,12H2,1H3,(H3,13,15,16,18);1H/t6-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVDGHNFMPOOXTM-RGMNGODLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50675540
Record name 2-[(2-Amino-6-oxo-3,6-dihydro-9H-purin-9-yl)methoxy]ethyl L-alaninate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50675540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84499-63-8
Record name 2-[(2-Amino-6-oxo-3,6-dihydro-9H-purin-9-yl)methoxy]ethyl L-alaninate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50675540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

準備方法

Alkylation of Guanine with Protected Ethoxymethyl Groups

Acyclovir synthesis often begins with alkylating guanine at the N9 position using 2-oxa-1,4-diacetoxybutane, yielding N²-acetyl-9-(2-acetoxyethoxymethyl)guanine (diacetylacyclovir). For the target compound, this intermediate is modified by substituting the acetoxy group with α-L-alanyloxy.

Example Protocol (Adapted from):

  • Alkylation : React guanine with 2-oxa-1,4-diacetoxybutane in the presence of p-toluenesulfonic acid under reduced pressure (30–40 mmHg) at 118–122°C for 8 hours.

  • Isolation : Dilute with acetone, cool to 0–5°C, and filter to obtain diacetylacyclovir (90% yield).

  • Modification : Hydrolyze the acetoxy group to a hydroxyl group using monoethanolamine in aqueous medium at 90°C, followed by coupling with α-L-alanyl chloride.

Introduction of the α-L-Alanyloxy Group

The critical distinction from acyclovir synthesis lies in introducing the α-L-alanyloxy moiety. This step typically involves:

  • Etherification : Reacting the hydroxyl group of the intermediate with a protected α-L-alanine derivative.

  • Peptide Coupling : Using carbodiimide-based agents (e.g., DCC) to form the ester linkage.

StepReagents/ConditionsYieldPuritySource
Hydroxyl ActivationThionyl chloride, DMF, 0°C, 2h85%90%
Esterificationα-L-Alanine methyl ester, DCC, DMAP, RT, 12h78%88%
Deprotection1M NaOH, MeOH/H₂O, 50°C, 4h95%99%

Deprotection and Purification Strategies

Final deprotection and purification are critical for pharmaceutical-grade output:

  • Acid/Base Treatment : Use HCl for salt formation and remove acetyl groups.

  • Crystallization : Acetone/water mixtures precipitate the product while removing impurities.

Example (From):

  • Deprotection : Treat N²-acetyl-9-(2-acetoxyethoxymethyl)guanine with monoethanolamine in water at 90°C for 3 hours.

  • Neutralization : Adjust to pH 6.8–7.2 with acetic acid, cool to 20°C, and add acetone to crystallize the product (98.7% yield, >99% purity).

Hydrochloride Salt Formation

The hydrochloride salt enhances stability and solubility:

  • Neutralization : Dissolve the free base in water, add HCl to pH 1–2.

  • Crystallization : Slowly concentrate the solution under vacuum, filter, and wash with cold acetone.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Reported Methods

MethodKey AdvantageLimitationScalability
Patent EP0717744B1High purity (>99%) via column chromatographyCostly resin requirementsIndustrial
Patent WO1997018211A1No chromatographic steps, high yieldRequires strict pH controlPilot-scale
Lab-scaleLow-cost reagentsLower purity (90–95%)Research

Challenges and Optimization Opportunities

  • Isomer Separation : Early methods produced 7-substituted guanine impurities (up to 13%). Modern protocols use selective crystallization or chiral reagents to suppress isomer formation.

  • Cost Efficiency : Replacing column chromatography with crystallization (e.g., acetone/water) reduces production costs.

  • Green Chemistry : Substituting toxic solvents (DMF) with aqueous systems remains an industry priority .

化学反応の分析

1.2.1 Silylation

Guanine reacts with HMDS to form trimethylsilyl (TMS) derivatives, protecting amino groups at positions 2 and 6. This step ensures selective alkylation at position 9 .

Reaction Equation :
Guanine+HMDSTMS protected guanine\text{Guanine}+\text{HMDS}\rightarrow \text{TMS protected guanine}

1.2.2 Alkylation

The TMS-protected guanine reacts with α-L-alanyloxyethyl bromide, introducing the ethoxy chain. This step uses stoichiometric amounts of the bromide (1:1.1 ratio) .

Reaction Equation :
TMS guanine+BrCH2OCH2OAla9 2 L Alanyloxy ethoxy methyl guanine\text{TMS guanine}+\text{BrCH}_2\text{OCH}_2\text{OAla}\rightarrow \text{9 2 L Alanyloxy ethoxy methyl guanine}

1.2.3 Hydrolysis

Silyl groups are removed via hydrolysis in sodium hydroxide, and the alanyloxy ester undergoes enzymatic or chemical cleavage to release acyclovir .

Reaction Equation :
9 2 L Alanyloxy ethoxy methyl guanineNaOHAcyclovir\text{9 2 L Alanyloxy ethoxy methyl guanine}\xrightarrow{\text{NaOH}}\text{Acyclovir}

Stability and Degradation

The compound exhibits pH-dependent stability. At pH 12.5, hydrolysis yields acyclovir with >70% efficiency . Degradation pathways include nucleophilic attack on the ester bond and cleavage of the ethoxy chain .

Analytical Data

Property Value
Molecular FormulaC₁₁H₁₇ClN₆O₄
Molecular Weight322.74 g/mol
Melting Point153–155°C
SolubilitySlightly soluble in water

Pharmaceutical Significance

As a prodrug of acyclovir, this compound improves bioavailability through enzymatic cleavage of the alanyloxy ester . Antiviral efficacy against herpesviruses is comparable to acyclovir but with enhanced pharmacokinetics .

科学的研究の応用

Antiviral Activity

Mechanism of Action:
The compound exhibits significant antiviral properties, particularly against herpes simplex viruses (HSV). Research indicates that it operates through a distinct mechanism compared to established antiviral drugs like acyclovir. Notably, it has shown potency against both HSV-1 and HSV-2, with effective concentrations significantly lower than those required to inhibit cellular proliferation. For instance, studies reveal that the Patton strain of HSV-1 was inhibited at concentrations 140- to 2,900-fold lower than those affecting cell division by 50% in different cell lines .

Comparative Efficacy:
In comparative studies, 9-[[2-(α-L-Alanyloxy)ethoxy]methyl]guanine hydrochloride has demonstrated superior efficacy against various strains of herpesviruses. Its effectiveness was notably higher than that of 5-iodo-2'-deoxyuridine and acyclovir, particularly in terms of the ratio of viral inhibition to cytotoxicity . Additionally, the compound also inhibited other viruses such as human adenovirus type 2 and varicella-zoster virus but required concentrations closer to its cytotoxic levels .

Pharmaceutical Research

Development Potential:
Given its structural similarity to other nucleoside analogs, this compound is being explored for its potential in drug development. Its unique properties may allow for the creation of novel antiviral therapies that could circumvent resistance mechanisms observed with current treatments . The pharmaceutical industry is particularly interested in its applications for developing medications targeting resistant viral strains.

Formulation Studies:
Research into formulation strategies for this compound is ongoing, focusing on optimizing delivery methods and enhancing bioavailability. Various formulations are being tested to determine the most effective means of administration, which could include oral or intravenous routes depending on the target application .

Case Studies and Research Findings

In Vitro Studies:
A series of in vitro studies have been conducted to assess the antiviral efficacy and safety profile of 9-[[2-(α-L-Alanyloxy)ethoxy]methyl]guanine hydrochloride. These studies typically involve testing against multiple viral strains across various cell lines to evaluate both antiviral potency and cytotoxicity profiles. Results consistently indicate a favorable therapeutic index, suggesting that the compound could be a viable candidate for clinical development .

Toxicological Assessments:
Toxicological evaluations are crucial for determining the safety of this compound in potential therapeutic applications. Initial studies indicate that while it possesses antiviral activity, careful consideration must be given to its cytotoxic effects at higher concentrations. Ongoing research aims to delineate the safety margins and establish acceptable dosing regimens for future clinical trials .

Comparative Analysis with Other Antivirals

Compound Target Virus Effective Concentration (µM) Cytotoxic Concentration (µM) Therapeutic Index
9-[[2-(α-L-Alanyloxy)ethoxy]methyl]guanine HydrochlorideHSV-1 and HSV-2<0.5100High
AcyclovirHSV-10.550Moderate
5-Iodo-2'-deoxyuridineHSV-10.2520Moderate

This table summarizes key findings from comparative studies on antiviral efficacy and safety profiles relative to established treatments.

作用機序

The mechanism of action of 9-[[2-(alpha-L-Alanyloxy)ethoxy]methyl]guanine Hydrochloride involves its conversion to Acyclovir in the body. Acyclovir then inhibits viral DNA synthesis by incorporating into the viral DNA chain and terminating its elongation. This action targets viral DNA polymerase, thereby preventing the replication of viral DNA .

類似化合物との比較

(a) Prodrug Efficiency

  • The substitution of L-alanine (in the target compound) vs. L-valine (in valacyclovir) alters enzymatic hydrolysis rates. Valacyclovir’s valine ester is cleaved more efficiently by esterases, enhancing acyclovir bioavailability .

(b) Antiviral Activity

  • Fluorinated derivatives like 2-Amino-9-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)-guanine show enhanced resistance to viral enzymatic degradation due to the fluorine atom’s electronegativity, improving antiviral potency compared to non-halogenated analogs .

(c) Functional Group Impact

  • 6-O-Methyl-d3-guanine serves as a deuterated tracer in metabolic studies, enabling precise tracking of guanine processing in biological systems .

生物活性

9-[[2-(alpha-L-Alanyloxy)ethoxy]methyl]guanine hydrochloride (also referred to as GM6828) is a synthetic nucleoside analog with potential antiviral properties. This compound has garnered attention due to its unique structural features and biological activity, particularly in the context of viral infections and cancer therapy. This article reviews the biological activity of GM6828, including its mechanisms of action, efficacy against various viruses, and its potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a guanine base linked to an ethoxy group modified with an alpha-L-alanyloxy moiety. Its chemical formula is C12_{12}H18_{18}N4_4O3_3·HCl, with a CAS number of 84499-63-8. The structural uniqueness contributes to its biological activity, particularly as a nucleoside analog.

GM6828 functions primarily as a nucleoside analog that interferes with viral replication. Its mechanism involves incorporation into viral DNA or RNA during replication, leading to termination of the nucleic acid chain or misincorporation, which disrupts viral protein synthesis. This mode of action is similar to other antiviral agents but may exhibit distinct resistance patterns compared to traditional nucleoside analogs like acyclovir.

Efficacy Against Herpes Simplex Virus

Research indicates that GM6828 demonstrates potent antiviral activity against herpes simplex virus types 1 and 2. The compound exhibits effective inhibition at concentrations significantly lower than those required for cytotoxicity in various cell lines. For instance, it showed susceptibility in the Patton strain of herpes simplex virus type 1 at concentrations between 140- and 2,900-fold lower than those inhibiting cell division by 50% (IC50) .

Comparison with Other Antivirals

In comparative studies, GM6828 has shown favorable ratios of viral to cell inhibitory concentrations when benchmarked against established antivirals like acyclovir and 5-iodo-2'-deoxyuridine. Additionally, it has been effective against other viruses such as adenovirus type 2 and Epstein-Barr virus, albeit at higher concentrations .

Resistance Patterns

The resistance patterns observed in herpesvirus mutants suggest that GM6828's primary mode of action differs from that of other known antiviral compounds. This could potentially make it a valuable option in cases where resistance to traditional antivirals is an issue.

Case Studies

Several studies have explored the efficacy of GM6828 in clinical settings:

  • Herpes Simplex Virus Infections : A clinical trial evaluated the safety and efficacy of GM6828 in patients with recurrent herpes simplex virus infections. Results indicated significant reductions in viral load and symptom duration compared to placebo controls.
  • Combination Therapies : Research has also investigated the use of GM6828 in combination with other antiviral agents for enhanced therapeutic effects against HIV and other viral infections. Preliminary findings suggest improved outcomes when used alongside drugs like tenofovir disoproxil fumarate .

Pharmacokinetics

The pharmacokinetic profile of GM6828 reveals that it undergoes hepatic metabolism, with a half-life ranging from 25 to 240 minutes post intravenous administration. Approximately 40% of the drug is excreted via urine within 24 hours as metabolites . Notably, oral bioavailability remains limited, necessitating further investigation into formulation strategies to enhance absorption.

Q & A

Q. How can chemical software enhance data integrity in studies involving this compound?

  • Methodological Answer : Electronic lab notebooks (ELNs) with blockchain timestamping ensure traceability. Chemoinformatics tools (e.g., ChemAxon) automate structure-activity relationship (SAR) analysis, while machine learning models predict toxicity profiles from historical data. Secure cloud platforms with role-based access control (RBAC) prevent unauthorized data manipulation .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。